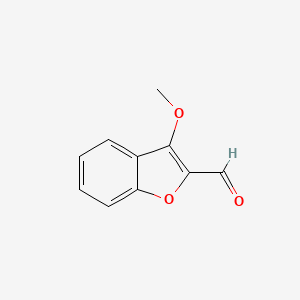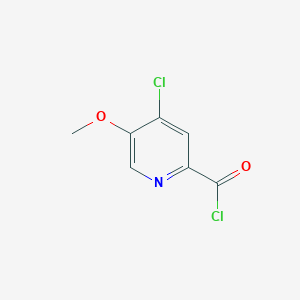
2,6-Dimethoxybenzoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxybenzoyl fluoride is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzoic acid, where the hydrogen atoms at the 2 and 6 positions of the benzene ring are replaced by methoxy groups (-OCH3), and the carboxyl group (-COOH) is replaced by a fluorine atom (-F)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Dimethoxybenzoyl fluoride can be synthesized through several methods. One common method involves the reaction of 2,6-dimethoxybenzoic acid with diethylaminosulfur trifluoride (DAST). The reaction typically proceeds under mild conditions, with the acid being converted to the corresponding acyl fluoride .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of DAST as a fluorinating agent is preferred due to its efficiency and the relatively mild conditions required for the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethoxybenzoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Reduction Reactions: The compound can be reduced to 2,6-dimethoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to 2,6-dimethoxybenzoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like LiAlH4, typically in anhydrous ether.
Oxidation: Oxidizing agents like KMnO4, usually in an aqueous or alcoholic medium.
Major Products
Substitution: Amides or esters.
Reduction: 2,6-Dimethoxybenzyl alcohol.
Oxidation: 2,6-Dimethoxybenzoic acid.
Applications De Recherche Scientifique
2,6-Dimethoxybenzoyl fluoride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,6-dimethoxybenzoyl fluoride involves its reactivity as an acyl fluoride. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is due to the electron-withdrawing effect of the fluorine atom, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethoxybenzoic Acid: Similar structure but with a carboxyl group instead of a fluorine atom.
2,6-Dimethoxybenzoyl Chloride: Similar structure but with a chlorine atom instead of a fluorine atom.
2,6-Dimethoxybenzyl Alcohol: Similar structure but with a hydroxyl group instead of a fluorine atom.
Uniqueness
2,6-Dimethoxybenzoyl fluoride is unique due to the presence of the fluorine atom, which imparts distinct reactivity compared to its analogs. The fluorine atom enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. This property is particularly useful in synthetic chemistry for the preparation of various derivatives .
Propriétés
IUPAC Name |
2,6-dimethoxybenzoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBYRPWFFNVBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60664687 |
Source


|
| Record name | 2,6-Dimethoxybenzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60664687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130161-08-9 |
Source


|
| Record name | 2,6-Dimethoxybenzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60664687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-(4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)benzoate](/img/structure/B13952780.png)




![2-Chloro-5-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952810.png)




![6H-pyrano[3,2-f][1,3]benzothiazole](/img/structure/B13952839.png)



